molecular formula C12H17BrN2O B7869065 (S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide

(S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide

Cat. No.: B7869065
M. Wt: 285.18 g/mol
InChI Key: JSXGBEZTXIXIOQ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a bromobenzyl group, and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and coupling steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Reagents like Dess-Martin periodinane or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(2-bromo-benzyl)-3-methyl-butyramide: Similar structure but with an additional bromine atom.

    2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide: Similar structure with a chlorine atom instead of bromine.

    2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

(S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide is unique due to its specific stereochemistry and the presence of a bromine atom, which can impart distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(2S)-2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-8(2)11(14)12(16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXGBEZTXIXIOQ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.